

# N-Methylpyrrolidone spectroscopic data (NMR, IR, UV-Vis) for analysis

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## Compound of Interest

Compound Name: **N-Methylpyrrolidone**

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## Spectroscopic Analysis of N-Methylpyrrolidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N-Methylpyrrolidone** (NMP), a widely used aprotic solvent in research and the pharmaceutical industry.<sup>[1]</sup> The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of NMP, including data tables and experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **N-Methylpyrrolidone**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **N-Methylpyrrolidone** typically shows three main signals corresponding to the methyl protons and the two methylene groups on the pyrrolidone ring. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group and nitrogen atom.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **N-Methylpyrrolidone** ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.41	t	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -
~2.85	s	3H	-N-CH <sub>3</sub>
~2.36	t	2H	-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -
~2.04	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Data sourced from multiple references. Chemical shifts can vary slightly depending on the solvent and concentration.[2][3]

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum of **N-Methylpyrrolidone** displays four distinct signals, one for each unique carbon atom in the molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **N-Methylpyrrolidone**

Chemical Shift ( $\delta$ ) ppm	Assignment
~174.8	C=O
~49.3	-N-CH <sub>2</sub> -
~30.8	-N-CH <sub>3</sub>
~30.6	-C(=O)-CH <sub>2</sub> -
~17.9	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Data sourced from multiple references. Chemical shifts can vary slightly depending on the solvent.[4][5]

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of NMP is characterized by a strong absorption band due to the carbonyl group stretching.

Table 3: Key IR Absorption Bands for **N-Methylpyrrolidone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
~2920	Medium-Strong	C-H stretch (aliphatic)
~1670	Strong	C=O stretch (amide)
~1490	Medium	CH <sub>2</sub> bend
~1400	Medium	CH <sub>3</sub> bend
~1290	Strong	C-N stretch

Data compiled from various spectral databases.[\[6\]](#)[\[7\]](#)

## UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As a saturated lactam, **N-Methylpyrrolidone** does not have strong chromophores that absorb in the visible region. Its significant absorption occurs in the ultraviolet range. The UV absorption of NMP can be affected by its age and exposure to sonication, which can lead to the formation of photoluminescent degradation products.[\[8\]](#)[\[9\]](#)

Table 4: UV-Vis Spectroscopic Data for **N-Methylpyrrolidone**

Wavelength ( $\lambda_{\text{max}}$ )	Absorbance	Solvent
Below 280 nm	Varies	Neat or in various solvents

Pure NMP generally shows absorbance below 280 nm. The exact  $\lambda_{\text{max}}$  can be influenced by the solvent and purity of the sample.[\[10\]](#) It has been noted that the primary absorption and emission features of the unmodified NMP molecule are around 180 and 250 nm, respectively.[\[9\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of **N-Methylpyrrolidone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , Acetone- $\text{d}_6$ ) in a clean, dry NMR tube.[11]
  - For  $^{13}\text{C}$  NMR, a more concentrated solution of 50-100 mg is recommended.[11]
  - Ensure the sample is free of any particulate matter by filtering if necessary.
  - An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.[11]
- Instrument Setup:
  - Place the NMR tube in the spectrometer's probe.
  - Lock the spectrometer to the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. An inverse-gated decoupling sequence can be used to obtain accurate integrations by suppressing the Nuclear Overhauser Effect (NOE).[12]

### Infrared (IR) Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of a liquid sample like NMP.

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Instrument Setup:
  - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O).
- Data Acquisition:
  - Place a small drop of **N-Methylpyrrolidone** onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
  - Acquire the sample spectrum. The instrument's software will automatically perform the background subtraction.
  - After the measurement, clean the ATR crystal thoroughly.

## UV-Vis Spectroscopy

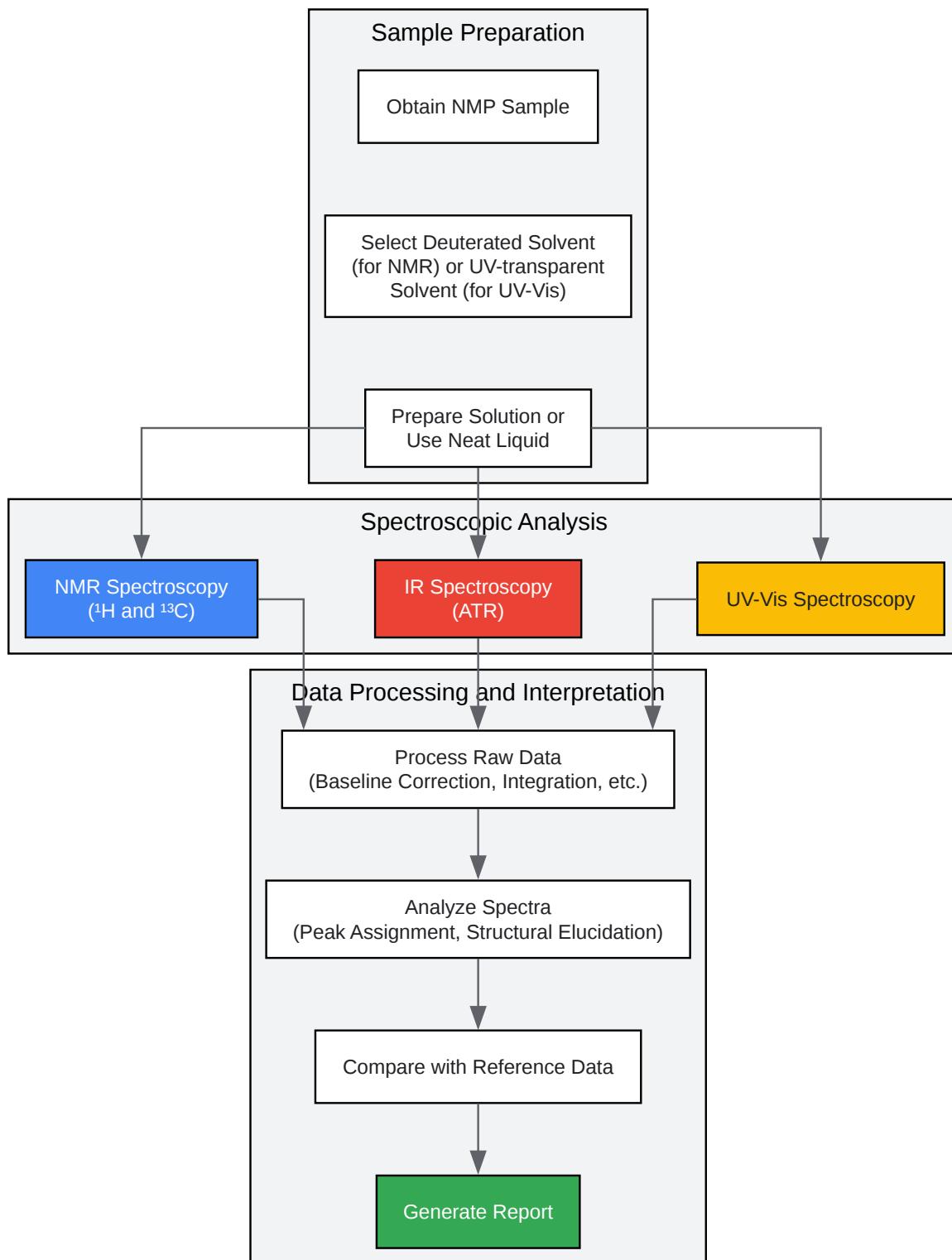
- Sample Preparation:
  - **N-Methylpyrrolidone** can be analyzed neat or as a dilute solution in a UV-transparent solvent (e.g., water, ethanol, hexane).
  - Use a clean quartz cuvette with a defined path length (typically 1 cm).
- Instrument Setup:
  - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.[13]

- Fill a cuvette with the blank solvent (the same solvent used to dissolve the NMP, or air if analyzing neat).
- Place the blank cuvette in the reference holder (for a double-beam instrument) or in the sample holder to record a baseline.
- Data Acquisition:
  - Fill a second, matched cuvette with the NMP sample.
  - Place the sample cuvette in the sample holder.
  - Scan the desired wavelength range (e.g., 200-400 nm). The software will plot absorbance as a function of wavelength.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **N-Methylpyrrolidone**.

## General Workflow for Spectroscopic Analysis of NMP

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Caption: General workflow for the spectroscopic analysis of NMP.

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